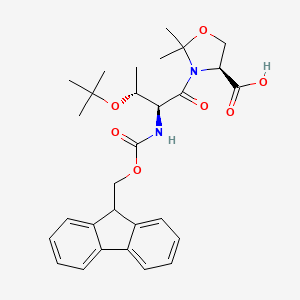

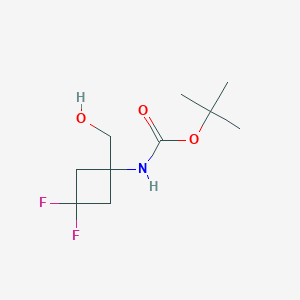

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH

Descripción general

Descripción

“Fmoc-Thr(Tbu)-OPfp” is a type of amino acid derivative commonly used in peptide synthesis . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis. “Thr(Tbu)” represents the amino acid threonine with a tert-butyl (Tbu) protective group. “OPfp” stands for pentafluorophenyl ester, which is a type of activated ester used to couple amino acids together .

Synthesis Analysis

The synthesis of such compounds typically involves the protection of the amino group with the Fmoc group and the carboxyl group with the OPfp group. The side chain of the amino acid (in this case, threonine) is also protected with a suitable protective group (in this case, Tbu) .

Molecular Structure Analysis

The molecular structure of “Fmoc-Thr(Tbu)-OPfp” includes the aromatic Fmoc group, the amino acid backbone, and the OPfp group. The exact structure would depend on the specific arrangement and connectivity of these groups .

Chemical Reactions Analysis

In peptide synthesis, “Fmoc-Thr(Tbu)-OPfp” would react with the amino group of another amino acid or peptide to form a peptide bond, releasing the OPfp group. The Fmoc group can then be removed to expose the amino group for further reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Thr(Tbu)-OPfp” would depend on its specific structure. In general, it would be expected to be a solid at room temperature, with a molecular weight of around 563.51 .

Aplicaciones Científicas De Investigación

Controlled Morphological Changes in Self-Assembled Structures Formed by Fmoc Variants of Threonine and Serine

- The self-assembly and morphological transitions of Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH under various concentration and temperature conditions have been studied. These compounds demonstrate the ability to form different structures, such as spheres, rods, and flower-like structures, depending on the conditions, indicating their potential for novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti & Gour, 2021).

Enhancement of Peptide Synthesis

Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides

- Pseudo-prolines (psi Pro) have been used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis (SPPS) for serine, threonine, and cysteine side chains. They help in solubilizing otherwise sparingly or completely insoluble peptides and prevent peptide aggregation and beta-sheet formation, offering new possibilities for accessing large peptides and chemoselective ligation techniques (Mutter et al., 1995).

Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives

- This study reports the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials. This method allows for the stereoselective formation of morpholine/thiomorpholine-3-carboxylic acids, highlighting the stereochemical control and specific configuration of newly formed stereocenters (Králová et al., 2017).

Addressing Peptide Synthesis Challenges

Racemization Studies of Fmoc-Ser(tBu)-OH During Stepwise Continuous-Flow Solid-Phase Peptide Synthesis

- High levels of racemization of Fmoc-Ser(tBu)-OH were observed during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. This study set up a model assay to test the effect of the coupling conditions on serine racemization, finding that certain protocols significantly reduce racemization, addressing a critical concern in peptide synthesis (Fenza et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

(4S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRFHHZZRMZKFK-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)

![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)